molecular formula C19H24FN3O B6108976 2-[1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol

2-[1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B6108976
M. Wt: 329.4 g/mol
InChI Key: TZHKLLPDCQXPDL-UHFFFAOYSA-N
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Description

2-[1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenylmethyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c20-19-4-2-1-3-17(19)14-23-11-10-22(15-18(23)7-12-24)13-16-5-8-21-9-6-16/h1-6,8-9,18,24H,7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHKLLPDCQXPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=NC=C2)CCO)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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